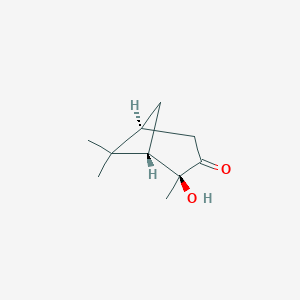
Isonicoteine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isonicoteine-related compounds involves complex chemical processes, often leading to the formation of coordination polymers and complexes with diverse structures and properties. For example, a notable synthesis effort led to the creation of a 3D azido-bridged coordination polymer with isonicotinate acting as a bridging coligand, showcasing a new 3,6-connected net topology (Fu‐Chen Liu et al., 2006). Additionally, research has documented the crystalline inclusion compounds constructed through self-assembly of isonicotinic acid and thiocyanato coordination bridges, revealing insights into the structural robustness and inclusion ability of these novel compounds (R. Sekiya et al., 2004).
Molecular Structure Analysis
The molecular structure of isonicoteine and its derivatives has been elucidated through various analytical techniques, including X-ray crystallography. Studies have revealed intricate details about the coordination environments, molecular conformations, and interactions within complexes. For instance, the synthesis and structural analysis of copper(II) isonicotinates uncovered the presence of uncoordinated isonicotinate anions, contributing to the understanding of their electronic, IR, and ESR spectra based on molecular structure (P. Segl′a et al., 2000).
Chemical Reactions and Properties
The chemical reactivity of isonicoteine derivatives has been explored in various contexts, highlighting their potential in forming coordination polymers and complexes with interesting properties. For example, a study on the synthesis, crystal structure, and luminescence property of a new silver(I) dimer with isonicotinic acid showcased the versatility of isonicotinic acid as a ligand for constructing metal-organic coordination networks with promising fluorescence properties (Qinqin Yuan et al., 2005).
Physical Properties Analysis
The physical properties of isonicoteine-related compounds, such as crystallinity, solubility, and thermal stability, are closely tied to their molecular structures and synthesis conditions. Research on the synthesis and crystal structure of a cadmium complex with isonicotinate provided insights into the compound's three-dimensional network formed through intermolecular hydrogen bonds, highlighting the structural role of isonicotinate in complex formation (Liang Shen et al., 2002).
Chemical Properties Analysis
The chemical properties of isonicoteine derivatives, including their reactivity, coordination behavior, and luminescence, have been a subject of extensive study. For instance, the structural role of isonicotinic acid in complexes with hexavalent actinides and various anions was explored, demonstrating the versatility of isonicotinic acid in coordinating with metal ions and influencing the properties of the resulting compounds (N. Budantseva et al., 2017).
Wissenschaftliche Forschungsanwendungen
-
Electronic Cigarette Research
- Summary of Application : Isonicoteine, along with other tobacco alkaloids, is used in the study of electronic cigarette (e-cigarette) solutions . The research focuses on the chemical composition, including nicotine, tobacco alkaloids, pH, and flavors in e-cigarette cartridges and refill solutions .
- Methods of Application : The concentrations of nicotine, alkaloids, and select flavors are determined, and pH is measured in solutions used in e-cigarettes . The products are chosen based on favorable consumer approval ratings from online review websites .
- Results or Outcomes : The study found that three-quarters of the products contained lower measured nicotine levels than the stated label values (6%–42% by concentration). The pH for e-liquids ranged from 5.1–9.1. Minor tobacco alkaloids were found in all samples containing nicotine, and their relative concentrations varied widely among manufacturers .
-
Neurobiological Research
- Summary of Application : Isonicoteine is used in neurobiological research to study the effects of nicotine on the brain reward system and how it causes addiction .
- Methods of Application : The methods of application in this field typically involve administering Isonicoteine to laboratory animals and observing changes in their behavior and brain chemistry .
- Results or Outcomes : The research has found that repeated exposure to nicotine delivered rapidly by cigarettes can lead to a well-characterized withdrawal syndrome, typically manifesting as irritability, anxiety, low mood, difficulty concentrating, increased appetite, insomnia, and restlessness .
-
Chemical Research
- Summary of Application : Isonicoteine is used in chemical research for the analysis of tobacco alkaloids in cigarette filler and various tobacco species .
- Methods of Application : The research involves the use of GC-MS/MS (Gas Chromatography-Mass Spectrometry) for quantifying the concentration of five minor alkaloids, including Isonicoteine .
- Results or Outcomes : The study provides a highly specific method for quantifying the concentration of Isonicoteine and other minor alkaloids in tobacco .
-
Addiction Research
- Summary of Application : Isonicoteine is used in addiction research to study the reinforcing effects of nicotine and its role as a “gateway” substance .
- Methods of Application : The research involves studying the molecular mechanisms underlying nicotine’s gateway effect, with Isonicoteine playing a key role .
- Results or Outcomes : The research has identified a molecular mechanism where nicotine encourages the expression in the reward circuit of FOSB, a gene that underlies learning processes . This makes it easier for other drugs to teach users’ brains to repeat their use .
-
Pharmacological Research
- Summary of Application : Isonicoteine is used in pharmacological research to study its effects on alertness, cognitive performance, sleep, wound healing, anxiety, and inflammation .
- Methods of Application : The research involves administering Isonicoteine to laboratory animals and observing changes in their behavior and physiological responses .
- Results or Outcomes : The studies have found that working with Isonicoteine can lead to improved alertness, cognitive performance, sleep, and wound healing, as well as decreased anxiety and inflammation .
-
Gateway Substance Research
- Summary of Application : Isonicoteine is used in addiction research to study its role as a “gateway” substance .
- Methods of Application : The research involves studying the molecular mechanisms underlying nicotine’s gateway effect, with Isonicoteine playing a key role .
- Results or Outcomes : Columbia University researchers Denise B. Kandel and Eric R. Kandel have identified a molecular mechanism underlying nicotine’s gateway effect: Nicotine encourages expression in the reward circuit of FOSB, a gene that underlies the learning processes . Thus, nicotine makes it easier for other drugs to teach users’ brains to repeat their use .
Safety And Hazards
The safety and hazards of Isonicoteine are not well-documented. However, as a derivative of nicotine, it may share similar risks, including addiction and health impacts6.
Zukünftige Richtungen
The future directions of Isonicoteine research could involve further exploration of its medical value and potential for remedying acute and chronic inflammation in humans7. More research is needed to fully understand its effects and potential applications.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature.
Eigenschaften
IUPAC Name |
2-pyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKIYFGCEAJDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206823 | |
| Record name | 2,3'-Bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.0012 [mmHg] | |
| Record name | 2,3'-Bipyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10601 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,3'-Bipyridine | |
CAS RN |
581-50-0 | |
| Record name | 2,3′-Bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3'-Bipyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3'-Bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3'-BIPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG6152JUQT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)





![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)
![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)


![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)
